molecular formula C13H9FN2OS B2809696 N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 900000-74-0

N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2809696
CAS No.: 900000-74-0
M. Wt: 260.29
InChI Key: AAUHUJYNZKBPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C13H9FN2OS and its molecular weight is 260.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Biological Evaluation

A study detailed the synthesis of a novel heterocyclic amide derivative, closely related to N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide, characterized by spectroscopic methods and X-ray crystallography. This compound was analyzed for its interaction with DNA, showing potential for biochemical applications. Its antioxidant and antimicrobial properties were evaluated, demonstrating significant activity against various bacterial strains and yeasts, highlighting its potential in pharmacological and biomedical research (Cakmak et al., 2022).

Antiplasmodial and Anti-inflammatory Potential

Another related study synthesized N-(3-trifluoroacetyl-indol-7-yl) acetamides, assessing their in vitro antiplasmodial properties. This research suggests a requirement for specific structural features for biological activity, hinting at the compound's potential utility in developing antimalarial agents (Mphahlele et al., 2017). Moreover, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were synthesized, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Pesticide Application

Research into N-aryl-2,4-dichlorophenoxyacetamide derivatives, including compounds with a fluorophenyl moiety, focused on their characterization for potential pesticide application. This study provided detailed powder diffraction data, supporting the development of new agricultural chemicals (Olszewska et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs were investigated for their photovoltaic efficiency and ligand-protein interactions, suggesting their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their interactions with biological molecules. This study also explored their non-linear optical (NLO) activity and binding affinity with Cyclooxygenase 1 (COX1), indicating their utility in photovoltaic and biomedical research (Mary et al., 2020).

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS/c14-11-3-1-9(2-4-11)7-12(17)16-13-10(8-15)5-6-18-13/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUHUJYNZKBPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.